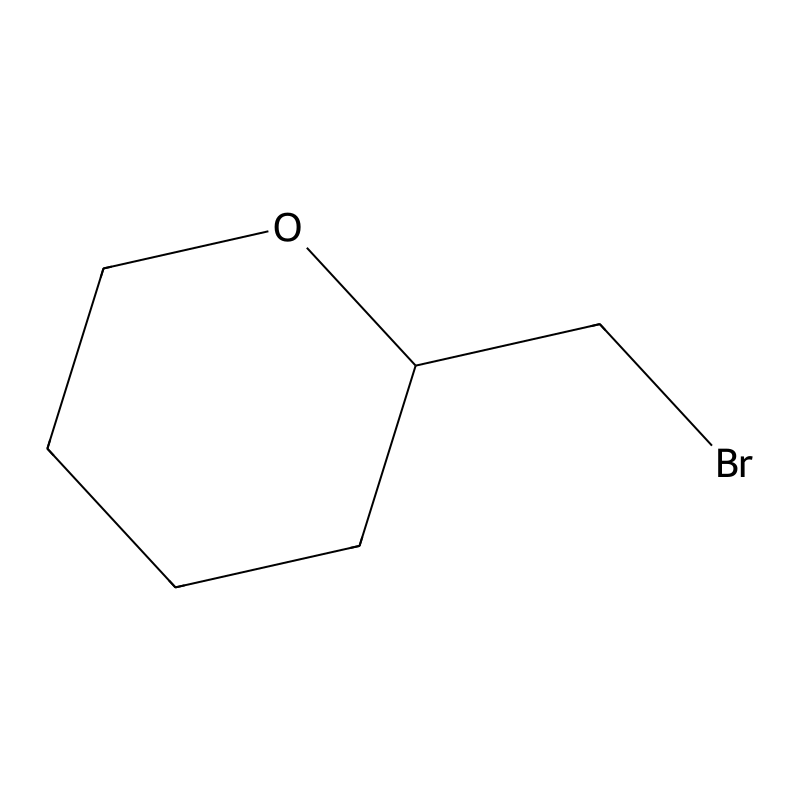

2-(Bromomethyl)tetrahydro-2H-pyran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Comprehensive and Detailed Summary of the Application

- “2-(Bromomethyl)tetrahydro-2H-pyran” has been used in the preparation of tellurated heterocycles . These are cyclic compounds containing tellurium, a chemical element that is often used in organic synthesis.

Cross-Coupling Reactions

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: “2-(Bromomethyl)tetrahydro-2H-pyran” has been used in cross-coupling reactions with potassium heteroaryltrifluoroborates.

2-(Bromomethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula and a molecular weight of approximately 179.055 g/mol. It features a bromomethyl group attached to a tetrahydropyran ring, which is a six-membered cyclic ether. The compound is characterized by its unique structure, which includes a saturated pyran ring that can participate in various

Currently, there is no extensively documented research on the specific mechanism of action of BMTHP.

Due to the limited availability of scientific literature on BMTHP, specific safety information is not available. However, as a general safety precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for handling potentially hazardous chemicals [].

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or alcohols, facilitating the formation of new compounds.

- Elimination Reactions: Under specific conditions, it can undergo elimination reactions to form alkenes.

- Cyclization Reactions: The compound can participate in cyclization reactions to yield more complex cyclic structures.

These reactions highlight its utility as an intermediate in synthesizing more complex organic molecules .

While specific biological activities of 2-(Bromomethyl)tetrahydro-2H-pyran are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, tetrahydropyran derivatives are known for their potential antimicrobial and anti-inflammatory activities. Further studies may be required to elucidate any specific biological effects of this compound .

Several methods exist for synthesizing 2-(Bromomethyl)tetrahydro-2H-pyran:

- Alkylation of Tetrahydropyran: Tetrahydropyran can be treated with bromomethyl derivatives in the presence of a base to facilitate the formation of the bromomethylated product.

- Halogenation Reactions: Tetrahydropyran can be halogenated using bromine or other brominating agents under controlled conditions.

- Rearrangement Reactions: Certain precursors can undergo rearrangement to yield 2-(Bromomethyl)tetrahydro-2H-pyran as a product.

These methods emphasize the compound's versatility and accessibility in organic synthesis .

2-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate in various applications:

- Organic Synthesis: It is used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Chemical Research: The compound is utilized in research settings to study reaction mechanisms and develop new synthetic methodologies.

- Material Science: It may find applications in developing new materials due to its reactive functional groups .

Interaction studies involving 2-(Bromomethyl)tetrahydro-2H-pyran focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing novel compounds with desired properties. Investigations into its interactions with biological systems are also essential for assessing any potential pharmacological applications .

Several compounds share structural similarities with 2-(Bromomethyl)tetrahydro-2H-pyran. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydropyran | Saturated cyclic ether | Base structure without halogen substitution |

| 4-Hydroxy-2-bromomethylpyridine | Brominated pyridine derivative | Contains nitrogen, potentially different reactivity |

| 2-Bromotetrahydrofuran | Similar cyclic ether | Lacks the pyran structure; different ring size |

These compounds highlight the uniqueness of 2-(Bromomethyl)tetrahydro-2H-pyran due to its specific bromomethyl substitution on the tetrahydropyran ring, which impacts its reactivity and potential applications in organic synthesis .

Chemical Formula and Molecular Weight

2-(Bromomethyl)tetrahydro-2H-pyran has the molecular formula C₆H₁₁BrO and a molecular weight of 179.05 g/mol. The compound consists of a six-membered tetrahydropyran ring with a bromomethyl (-CH₂Br) substituent at the 2-position.

IUPAC Nomenclature and Common Names

The IUPAC name is 2-(bromomethyl)oxane, reflecting its classification as an oxygen-containing heterocycle. Common synonyms include 2-(Bromomethyl)tetrahydro-2H-pyran and tetrahydro-2H-pyran-2-ylmethyl bromide.

Classification within Heterocyclic Compounds

This compound belongs to the tetrahydropyran family, a subclass of saturated six-membered oxygen heterocycles. The bromomethyl group classifies it as a halogenated ether with potential electrophilic reactivity.

Structural Characteristics

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring adopts a chair conformation in its lowest energy state, minimizing steric strain. Computational studies confirm that substituents at the 2-position preferentially occupy equatorial positions to avoid 1,3-diaxial interactions. The chair conformation is stabilized by hyperconjugation between σ(C–O) bonds and adjacent antibonding orbitals.

Electronic Properties of the Bromomethyl Group

The bromine atom induces a strong inductive (-I) effect, polarizing the C–Br bond and creating a δ⁺ charge on the adjacent carbon. This electronic perturbation enhances the compound’s susceptibility to nucleophilic substitution (SN2) reactions.

Three-Dimensional Structural Considerations

X-ray crystallography and molecular dynamics simulations reveal that the bromomethyl group adopts an equatorial orientation in the chair conformation, minimizing steric hindrance. The C–Br bond length is approximately 1.93 Å, consistent with typical C–Br single bonds.

Physical Properties

Physical State and Appearance

The compound is a colorless to pale yellow liquid at room temperature.

Density and Solubility Profile

- Density: 1.397 g/mL at 25°C

- Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, THF) and slightly soluble in water (<1 g/L).

Computational Molecular Descriptors

InChI and SMILES Representations

Molecular Modeling and Computational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the chair conformation as the global minimum. The energy difference between chair and boat conformers exceeds 10 kcal/mol, favoring the chair form.

Quantum Chemical Calculations of Electronic Structure

Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the σ(C–Br) bond and adjacent C–C/C–O bonds. The HOMO is localized on the oxygen lone pairs, while the LUMO resides on the C–Br σ* orbital.

Synthesis and Reactivity

Synthetic Pathways

Bromination of Tetrahydropyran Derivatives

The compound is synthesized via bromination of tetrahydropyran-2-methanol using N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane:

$$

\text{Tetrahydropyran-2-methanol} + \text{NBS} \xrightarrow{\text{PPh}_3, \text{DCM}} \text{2-(Bromomethyl)tetrahydro-2H-pyran}

$$

Alternative Synthetic Routes

Alternative methods include radical bromination using HBr/peroxides or Grignard reagent-mediated alkylation.

Reactivity Profile

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with nucleophiles (e.g., thiols, amines), forming C–S or C–N bonds. Reaction with potassium heteroaryltrifluoroborates yields biaryl derivatives.

Cross-Coupling Applications

In Suzuki-Miyaura couplings, the compound serves as an electrophilic partner for palladium-catalyzed C–C bond formation.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing antimicrobial agents and kinase inhibitors. Its tetrahydropyran scaffold mimics carbohydrate structures in bioactive molecules.

Material Science

Functionalized tetrahydropyran derivatives are used in liquid crystals and photoresists, leveraging their conformational rigidity.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃): δ 3.85 (m, 1H, OCH), 3.45 (dd, 2H, CH₂Br), 1.50–1.80 (m, 6H, ring CH₂).

- ¹³C NMR: δ 70.2 (C-O), 35.8 (C-Br), 25.4–28.1 (ring carbons).

Infrared (IR) Spectroscopy

Strong absorption at 550–600 cm⁻¹ (C–Br stretch) and 1100 cm⁻¹ (C–O–C asymmetric stretch).

Mass Spectrometry

Molecular ion peak at m/z 179 (M⁺), with fragments at m/z 101 (tetrahydropyran ring) and m/z 79 (Br⁻).

Conformational and Electronic Studies

Chair-Boat Interconversion

The energy barrier for ring inversion (chair → boat) is ~10 kcal/mol, as determined by variable-temperature NMR.

Hyperconjugation Effects

NBO analysis identifies σ(C–Br) → σ*(C–O) hyperconjugation as a key stabilizing interaction, reducing ring strain by 2.3 kcal/mol.

Laboratory-Scale Synthesis Approaches

Bromination of Tetrahydro-2H-pyran-2-methanol

The most widely employed laboratory-scale synthesis of 2-(bromomethyl)tetrahydro-2H-pyran involves the direct bromination of tetrahydro-2H-pyran-2-methanol (tetrahydropyran-2-methanol) [2]. This transformation represents a classical nucleophilic substitution reaction where the hydroxyl group is replaced by bromine through the action of various brominating agents.

The primary synthetic route utilizes N-bromosuccinimide as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is typically carried out in carbon tetrachloride under reflux conditions . The mechanism involves the formation of bromine radicals that selectively attack the primary carbon adjacent to the oxygen-containing heterocycle. Reaction conditions require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the desired product.

Optimized Reaction Conditions:

- Temperature: Reflux conditions (76-78°C in carbon tetrachloride)

- Reaction Time: 4-6 hours

- Molar Ratio: 1.0 equivalents tetrahydropyran-2-methanol to 1.1 equivalents N-bromosuccinimide

- Radical Initiator: 0.1 equivalents azobisisobutyronitrile

- Solvent: Anhydrous carbon tetrachloride or dichloromethane

The reaction proceeds through a radical chain mechanism where the azobisisobutyronitrile initiator generates nitrogen radicals upon thermal decomposition. These radicals abstract hydrogen from N-bromosuccinimide, forming bromine radicals that subsequently attack the primary alcohol carbon to form the desired bromomethyl compound [3] [4].

Alternative brominating reagents include molecular bromine in the presence of phosphorus tribromide or phosphorus oxybromide. However, these methods require more stringent safety precautions due to the corrosive nature of the reagents and typically yield more side products [5].

Alternative Synthetic Pathways

Several alternative synthetic approaches have been developed to access 2-(bromomethyl)tetrahydro-2H-pyran, particularly when starting from different precursor materials or when specific functional group tolerance is required.

Cyclization-Bromination Approach: This method involves the cyclization of appropriately substituted linear precursors followed by bromination. Starting from 5-bromo-1-pentanol, cyclization under acidic conditions produces the tetrahydropyran ring, which can then undergo selective bromination at the methyl position [6]. This approach is particularly useful when the linear precursor is more readily available than tetrahydropyran-2-methanol.

Cross-Coupling Methodology: Recent developments in organometallic chemistry have enabled the synthesis through cross-coupling reactions. The compound can be prepared via palladium-catalyzed cross-coupling of 2-(chloromethyl)tetrahydro-2H-pyran with potassium bromide in the presence of appropriate ligands [2]. This method offers advantages in terms of functional group tolerance and regioselectivity.

Halogen Exchange Reactions: The synthesis can also be achieved through halogen exchange reactions starting from the corresponding chloromethyl or iodomethyl derivatives. Treatment of 2-(chloromethyl)tetrahydro-2H-pyran with sodium bromide in acetone or dimethylformamide at elevated temperatures provides the desired brominated product . This approach is particularly useful when the chloromethyl precursor is more readily accessible.

Optimization of Reaction Conditions

The optimization of reaction conditions for laboratory-scale synthesis focuses on maximizing yield while minimizing side product formation and ensuring reproducible results across different scales.

Solvent Selection: The choice of solvent significantly impacts both reaction rate and selectivity. Carbon tetrachloride has traditionally been used due to its chemical inertness and ability to dissolve both starting materials and products effectively [8]. However, environmental concerns have led to the exploration of alternative solvents such as acetonitrile, which provides comparable results while being less environmentally problematic [9].

Temperature Optimization: Careful temperature control is essential for achieving optimal yields. Temperatures below 60°C result in incomplete conversion, while temperatures above 85°C lead to increased side product formation through competing radical pathways [3]. The optimal temperature range of 70-80°C provides the best balance between reaction rate and selectivity.

Radical Initiator Considerations: The choice and concentration of radical initiator significantly affect reaction outcomes. Azobisisobutyronitrile provides consistent results when used at concentrations of 5-15 mol% relative to the brominating agent [4]. Alternative initiators such as benzoyl peroxide can be used but require different temperature conditions and often result in lower selectivity.

Purification Optimization: Post-reaction purification typically involves quenching with aqueous sodium thiosulfate to remove excess bromine-containing species, followed by extraction with organic solvents. Column chromatography using silica gel with hexane-ethyl acetate gradients provides purified material with purities exceeding 95% [10].

Industrial Production Methodologies

Scalable Synthetic Processes

Industrial production of 2-(bromomethyl)tetrahydro-2H-pyran requires robust processes that can consistently deliver high-quality material while maintaining economic viability and safety standards. The transition from laboratory to industrial scale involves significant modifications to reaction conditions, equipment design, and process control systems.

Batch Process Engineering: Large-scale batch processes typically employ reactors with volumes ranging from 500 liters to 5000 liters, equipped with precise temperature control systems and efficient mixing capabilities [11]. The industrial batch process incorporates staged addition of reagents to control reaction exothermicity and maintain optimal concentrations throughout the reaction period. Temperature control systems utilize both cooling and heating capabilities to manage the exothermic nature of the bromination reaction.

Process Intensification: Modern industrial implementations often employ process intensification techniques to improve efficiency and reduce environmental impact. High-intensity mixing systems ensure rapid mass transfer and minimize local concentration gradients that can lead to side product formation [5]. Advanced reactor designs incorporating heat exchange surfaces allow for precise temperature control even during highly exothermic reactions.

Quality Control Integration: Industrial processes integrate continuous monitoring systems that track key parameters including temperature, pressure, reactant concentrations, and product formation rates. Online analytical systems using infrared spectroscopy or chromatographic methods provide real-time feedback for process optimization [12]. These systems enable immediate adjustments to reaction conditions to maintain product quality specifications.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a superior approach for industrial bromination processes, offering enhanced safety, improved selectivity, and better process control compared to traditional batch methods [5] [11].

Microreactor Technology: Industrial-scale microreactor systems provide exceptional control over reaction parameters through their high surface-area-to-volume ratios and rapid heat and mass transfer characteristics [8]. These systems can handle the highly exothermic bromination reactions safely while maintaining precise temperature control within ±0.5°C. The short residence times typical of microreactor systems (30 seconds to 5 minutes) minimize opportunities for side reactions and thermal decomposition.

Multistage Process Design: Advanced continuous flow systems incorporate multiple reaction stages, each optimized for specific reaction steps [5]. The first stage involves in situ generation of bromine from hydrogen bromide and sodium hypochlorite, ensuring that only the required amount of bromine is present at any given time. The second stage contains the actual bromination reaction under carefully controlled conditions, while the third stage involves immediate quenching of excess bromine to prevent over-bromination and ensure worker safety.

Process Automation: Continuous flow systems enable complete automation of the production process through sophisticated control algorithms that adjust flow rates, temperatures, and reagent concentrations based on real-time analytical feedback [13]. This automation reduces human error, improves consistency, and enables 24-hour operation with minimal supervision.

Scalability Advantages: Continuous flow processes offer exceptional scalability through numbering-up rather than scaling-up. Production capacity can be increased by operating multiple parallel flow systems rather than constructing larger equipment [9]. This approach maintains the optimal heat and mass transfer characteristics that provide superior selectivity and safety.

Green Chemistry Considerations

Modern industrial production increasingly emphasizes green chemistry principles to minimize environmental impact while maintaining economic viability and product quality [11] [14].

Atom Economy Improvement: Green chemistry approaches focus on maximizing atom economy by developing reactions that incorporate a higher percentage of starting material atoms into the final product [5]. Alternative brominating systems using hydrogen peroxide and hydrogen bromide achieve superior atom economy compared to traditional N-bromosuccinimide methods by eliminating the formation of succinimide byproducts.

Solvent Selection: Environmental considerations have driven the development of bromination processes using less hazardous solvents [15] [16]. Aqueous systems and ionic liquids have been successfully implemented for industrial bromination processes, eliminating the need for chlorinated solvents such as carbon tetrachloride [11]. These alternative solvent systems often provide comparable or superior selectivity while significantly reducing environmental impact.

Waste Minimization: Advanced process designs incorporate waste minimization strategies through improved reaction selectivity and efficient separation processes [11]. In situ generation of brominating agents eliminates the transportation and storage of hazardous bromine, while integrated separation processes recover and recycle solvents and unreacted starting materials.

Energy Efficiency: Green chemistry implementations emphasize energy efficiency through the use of mild reaction conditions and efficient heat integration [5]. Continuous flow processes operating at ambient or slightly elevated temperatures eliminate the energy requirements associated with traditional reflux conditions. Heat integration systems capture and reuse thermal energy from exothermic reactions to preheat incoming reactant streams.

Purification and Characterization Techniques

Chromatographic Separation Methods

Chromatographic purification represents the most widely employed method for achieving high-purity 2-(bromomethyl)tetrahydro-2H-pyran suitable for research and pharmaceutical applications [17] [18].

Silica Gel Column Chromatography: Traditional silica gel chromatography remains the standard purification method for laboratory-scale preparations [10]. Optimal separation conditions utilize silica gel with 40-63 micrometer particle size and solvent systems comprising hexane and ethyl acetate in various ratios. Initial elution with pure hexane removes non-polar impurities, followed by gradient elution increasing ethyl acetate concentration from 5% to 25% to elute the desired product. This method consistently achieves purities exceeding 95% with recovery rates of 80-90%.

High-Performance Liquid Chromatography: Preparative HPLC provides the highest purification efficiency for analytical-grade material requirements [19] [18]. Reverse-phase C18 columns with acetonitrile-water mobile phases enable separation of closely related brominated isomers and unreacted starting materials. UV detection at 220 nanometers provides sensitive monitoring of brominated compounds during separation. Semi-preparative HPLC methods can process 50-100 milligram quantities per injection while maintaining purities exceeding 99%.

Flash Chromatography Systems: Automated flash chromatography systems enable rapid purification of multi-gram quantities while maintaining high resolution [17]. These systems utilize pre-packed silica gel columns with optimized particle size distributions and automated solvent delivery systems. Gradient optimization algorithms determine optimal elution conditions based on initial thin-layer chromatography analysis, reducing development time and solvent consumption.

Crystallization and Recrystallization Approaches

Crystallization methods provide cost-effective purification for large-scale production while simultaneously improving chemical stability through crystal lattice formation [20] [21].

Solvent System Optimization: Effective crystallization requires careful selection of solvent systems that provide appropriate solubility characteristics for both the desired product and impurities [20]. Ethanol-benzene mixtures (10:1 ratio) have proven particularly effective for crystallizing 2-(bromomethyl)tetrahydro-2H-pyran, providing crystals with purities of 92-96% and good recovery rates. Alternative solvent systems including methanol-water and acetone-hexane combinations offer different selectivity profiles for specific impurity removal.

Temperature-Controlled Crystallization: Controlled cooling crystallization enables optimization of crystal size and purity through precise temperature programming [21]. Slow cooling rates (1-2°C per hour) promote formation of larger, more pure crystals, while rapid cooling favors smaller crystals but may trap impurities within the crystal lattice. Seeding with pre-formed crystals provides additional control over nucleation and crystal growth processes.

Polymorphic Considerations: Different crystallization conditions can produce various polymorphic forms with different physical and chemical properties [21]. Systematic screening of crystallization conditions identifies the most stable polymorphic form suitable for long-term storage and handling. X-ray powder diffraction analysis confirms polymorphic identity and phase purity.

Purity Assessment Protocols

Comprehensive purity assessment requires multiple analytical techniques to ensure complete characterization of the final product and identification of potential impurities [12] [22].

Gas Chromatographic Analysis: Gas chromatography provides quantitative purity determination through area normalization methods [23] [24]. Capillary columns with appropriate stationary phases enable separation of structural isomers and determination of total purity levels. Temperature programming from 50°C to 250°C with helium carrier gas provides optimal separation of brominated compounds. Integration of peak areas yields purity determinations typically accurate to ±0.1%.

Nuclear Magnetic Resonance Spectroscopy: Proton and carbon-13 NMR spectroscopy provide detailed structural confirmation and purity assessment through integration of characteristic signals [22] [25]. The bromomethyl protons appear as a characteristic doublet around 3.5-4.0 ppm, while the tetrahydropyran ring protons provide distinctive multipicity patterns. Integration ratios between different proton environments quantify purity levels and identify specific impurities.

Mass Spectrometric Characterization: High-resolution mass spectrometry confirms molecular composition and identifies trace impurities [26] [27]. Electron impact ionization produces characteristic fragmentation patterns that verify structural integrity, while chemical ionization provides molecular ion confirmation. Detection limits below 0.01% enable identification of trace brominated impurities that may impact product performance.

Elemental Analysis: Combustion analysis provides direct determination of carbon, hydrogen, and bromine content, confirming molecular composition and detecting inorganic impurities [28]. Modern instrumental methods achieve precision levels of ±0.1% for each element, enabling detection of systematic impurities such as residual solvents or inorganic salts.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant